molecular formula C20H11F3N2O3 B4624651 (E)-2-(3-nitrophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile

(E)-2-(3-nitrophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile

Cat. No.: B4624651
M. Wt: 384.3 g/mol
InChI Key: VVRMGNGKGAEAPD-PTNGSMBKSA-N
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Description

(E)-2-(3-nitrophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H11F3N2O3 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-nitrophenyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile is 384.07217670 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Configurations

Research has explored the synthesis of furan compounds and their derivatives, emphasizing the steric configurations and functional derivatives related to 2-furyl acrylonitriles. For example, the synthesis of cis- and trans-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their derivatives highlights methods for creating compounds with potential applications in chemical synthesis and materials science (Hirao, Kato, & Kozakura, 1973). Similarly, studies on the synthesis of furan compounds including derivatives of 3-(5-nitro-2-furyl)acrylonitrile have shown the preparation of various functional groups, indicating the compound's versatility in synthesis applications (Hirao & Kato, 1972).

Applications in Medicinal Chemistry

The development of novel anti-malarial agents based on the structural motif of 5-(4-nitrophenyl)-2-furyl]acrylic acid derivatives has shown promising results. A study indicated that certain derivatives exhibit significant activity against multi-drug resistant Plasmodium falciparum strains, demonstrating the potential for these compounds in pharmaceutical applications (Wiesner et al., 2003).

Thermodynamic Properties

Understanding the thermodynamic properties of related compounds, such as 5-(nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrolphenyl)-2-furyl]acrylic acids, contributes to solving practical problems in the synthesis, purification, and application of these chemicals. This knowledge aids in optimizing processes and provides insight into the compounds' chemical nature (Dibrivnyi et al., 2019).

Antibacterial Activities

Some derivatives of furan compounds have shown strong antibacterial activities against specific bacteria such as Staphylococcus aureus, indicating their potential use in developing new antibacterial agents (Hirao, Kato, & Hirota, 1971).

Properties

IUPAC Name

(E)-2-(3-nitrophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3N2O3/c21-20(22,23)16-5-1-4-14(9-16)19-8-7-18(28-19)11-15(12-24)13-3-2-6-17(10-13)25(26)27/h1-11H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRMGNGKGAEAPD-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(3-nitrophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile
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(E)-2-(3-nitrophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile
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(E)-2-(3-nitrophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.